4-Chloro-2-iodo-1-nitrobenzene

Description

Contextualization of 4-Chloro-2-iodo-1-nitrobenzene within the Field of Polyhalogenated Aromatic Compounds

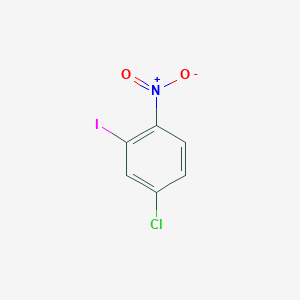

This compound is a polyhalogenated aromatic compound, a sub-class of halogenated nitroarenes that contains multiple halogen atoms. Its structure features a benzene (B151609) ring substituted with a nitro group at position 1, an iodine atom at position 2, and a chlorine atom at position 4. The presence of three distinct functional groups (nitro, iodo, chloro) on a single aromatic scaffold makes it a particularly interesting and useful intermediate in organic synthesis. smolecule.com

As a member of the polyhalogenated aromatic compound family, which also includes well-known substances like polychlorinated biphenyls (PCBs) and dioxins, its chemical behavior is dictated by the interplay of its substituents. wikipedia.orgwikipedia.org The iodine and chlorine atoms serve as regiochemically distinct sites for substitution reactions, while the strongly deactivating nitro group influences the reactivity of the ring and can itself be transformed. numberanalytics.comsmolecule.com This trifunctional nature allows for a stepwise and controlled introduction of other chemical moieties, enabling the construction of complex molecular architectures. smolecule.com

Research Rationale and Scope of Investigation for this compound

The primary research interest in this compound lies in its utility as a versatile starting material for synthesizing a variety of functionalized aromatic compounds. smolecule.com The distinct reactivity of its iodo, chloro, and nitro groups allows for strategic manipulation, providing a pathway to novel molecules with potentially desirable properties for various fields. smolecule.com

Key areas of investigation and application include:

Cross-Coupling Reactions: The presence of two different halogens makes the compound an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This differential reactivity allows for sequential functionalization at the C-2 and C-4 positions. Researchers have utilized this to introduce aryl groups, leading to the synthesis of biaryl compounds with potential applications in medicinal chemistry and organic electronics. smolecule.com

Intermediate for Heterocycles: It has been explicitly prepared as an intermediate for the synthesis of more complex heterocyclic structures, such as sulfonamides and benzothiazines. nih.govresearchgate.net

Amine Synthesis: The nitro group can be selectively reduced to an amine, yielding 4-chloro-2-iodoaniline. smolecule.com This transformation introduces a new reactive site, further expanding the synthetic possibilities for creating pharmaceuticals, agrochemicals, and materials. smolecule.com

The scope of research on this compound is therefore focused on its synthetic transformations and its role as a foundational element in building complex organic molecules.

Historical Perspective on Substituted Nitrobenzene (B124822) Chemistry and Evolution of Synthetic Strategies

The study of substituted nitrobenzenes is rooted in the 19th-century development of organic chemistry. The journey began with the first synthesis of the parent compound, nitrobenzene, in 1834 by German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. britannica.com This discovery was a crucial step, as nitrobenzene became a key precursor for aniline (B41778), which launched the synthetic dye industry. britannica.comwikipedia.org

The synthesis of polysubstituted benzenes, such as this compound, requires a more nuanced approach than simple nitration. The evolution of synthetic strategies has been guided by an increasing understanding of electrophilic aromatic substitution and the directing effects of substituents. libretexts.orgfiveable.me

Key developments in synthetic strategies include:

Understanding Directing Effects: Chemists learned that the order of substitution is critical. For example, introducing a deactivating group like a nitro group early in a synthesis can hinder subsequent reactions like Friedel-Crafts alkylation. fiveable.melibretexts.org Conversely, activating groups can direct incoming substituents to specific (ortho, para) positions. fiveable.me

Nitration Techniques: The use of mixed nitric and sulfuric acids became the standard method for nitration, as the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgnih.gov

Halogenation and Diazotization: The introduction of halogens can be achieved through direct halogenation or, for more specific regiochemistry, via Sandmeyer-type reactions. A common route to compounds like this compound involves starting with a substituted aniline, such as 4-chloro-2-nitroaniline, converting it to a diazonium salt, and then introducing the iodine atom using a reagent like potassium iodide. nih.govresearchgate.net

Decarboxylative Halogenation: More recent methods have explored decarboxylative halogenation of aryl carboxylic acids as a practical route. For instance, this compound can be synthesized from 5-chloro-2-nitrobenzoic acid. rsc.org

This progression from simple one-step reactions to multi-step, regiocontrolled syntheses reflects the broader evolution of organic chemistry from empirical observation to a predictive science based on reaction mechanisms and substituent effects.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.45 g/mol smolecule.com |

| Appearance | White to light yellow powder/crystal cymitquimica.com |

| Melting Point | 97-101 °C smolecule.com |

| CAS Number | 160938-18-1 chemicalbook.com |

Spectroscopic and Crystallographic Data

The structural identity of this compound is confirmed through various analytical techniques.

NMR Spectroscopy Spectroscopic data for a sample synthesized from 5-chloro-2-nitrobenzoic acid is reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 8.04 (d, J = 2.1 Hz, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.46 (dd, J = 2.1, 8.7 Hz, 1H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 151.2, 141.4, 139.3, 129.2, 126.3, 87.1. rsc.org

Mass Spectrometry

HRMS (MALDI-TOF) m/z: [M]⁺ Calculated for C₆H₃ClINO₂: 282.8897; Found: 282.8895. rsc.org

X-ray Crystallography A single-crystal X-ray study provided detailed structural parameters:

Crystal System: Monoclinic researchgate.net

Space Group: P2₁/c researchgate.net

Unit Cell Dimensions: a = 4.1583 (2) Å, b = 14.5213 (7) Å, c = 13.7990 (6) Å, β = 93.361 (2)° researchgate.net

Structural Details: The study revealed that the iodo and chloro moieties are in the plane of the benzene ring. The nitro group was found to be disordered over two sites, with dihedral angles of 29.03 (23)° and 51.03 (31)° relative to the benzene ring. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJSDATRAVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465548 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160938-18-1 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Iodo 1 Nitrobenzene

Classical Synthetic Pathways: Diazotization and Halogenation Approaches

The most traditional and widely utilized method for synthesizing 4-chloro-2-iodo-1-nitrobenzene involves the transformation of an amino group on a substituted aniline (B41778) into a diazonium salt, which is then displaced by iodine. This falls under the category of Sandmeyer and related reactions.

The classical synthesis of this compound starts from the precursor 4-chloro-2-nitroaniline. The process is a two-step sequence initiated by diazotization, followed by iodination.

The first step is the diazotization of 4-chloro-2-nitroaniline. This reaction involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The amine group (-NH₂) is converted into a diazonium group (-N₂⁺), forming 4-chloro-2-nitrobenzenediazonium chloride.

In the second step, the diazonium salt is treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is readily displaced by the iodide ion, releasing nitrogen gas (N₂) and forming the desired product, this compound dntb.gov.ua. The reaction with potassium iodide for the synthesis of aryl iodides does not typically require a copper catalyst and is often considered a related transformation rather than a strict Sandmeyer reaction advion.comtpu.ruacs.org.

A typical experimental procedure is summarized in the table below.

| Step | Reactants | Reagents | Conditions | Product |

| 1. Diazotization | 4-Chloro-2-nitroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C (ice bath), aqueous solution | 4-chloro-2-nitrobenzenediazonium chloride |

| 2. Iodination | 4-chloro-2-nitrobenzenediazonium chloride | Potassium Iodide (KI) | 0-5 °C, then warming to room temperature | This compound |

This interactive data table is based on the experimental procedure described in the literature dntb.gov.ua.

The regioselectivity of the final product, this compound, is predetermined by the structure of the starting material, 4-chloro-2-nitroaniline. The diazotization reaction occurs specifically at the amino group, and the subsequent iodination exclusively replaces the diazonium group. Therefore, the primary consideration for regioselectivity lies in the synthesis of the 4-chloro-2-nitroaniline precursor itself.

The substitution pattern of 4-chloro-2-nitroaniline is a result of the directing effects of the substituents on the benzene (B151609) ring during its synthesis, which typically involves the nitration of 4-chloroaniline or the amination of 1,4-dichloro-2-nitrobenzene.

Nitration of 4-chloroaniline: The amino group (-NH₂) is a strong activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. The powerful directing effect of the amino group dictates that nitration will occur ortho to it. Since the para position is blocked by the chlorine atom, the nitro group (-NO₂) is directed to the C2 position, yielding 4-chloro-2-nitroaniline as the major product.

Amination of 1,4-dichloro-2-nitrobenzene: In this route, one of the chlorine atoms is substituted by an amino group. The nitro group strongly deactivates the positions ortho and para to it, making the chlorine at C1 (ortho to the nitro group) more susceptible to nucleophilic aromatic substitution than the chlorine at C4 (para to the nitro group). This leads to the preferential formation of 4-chloro-2-nitroaniline.

Control over the synthesis of the starting aniline is thus crucial for preventing the formation of undesired isomers of the final product.

Modern and Advanced Synthetic Transformations

While classical methods are reliable, modern synthetic chemistry seeks to develop more efficient, safer, and environmentally friendly processes. These include novel catalytic systems and advanced reactor technologies.

A modern alternative to the Sandmeyer reaction for introducing halides is metal-catalyzed decarboxylative halogenation. This method uses an aromatic carboxylic acid as the starting material instead of an aniline. For the synthesis of this compound, the hypothetical precursor would be 4-chloro-2-nitrobenzoic acid.

This transformation involves the replacement of a carboxylic acid group with a halogen atom. While the classic Hunsdiecker reaction, which uses silver salts of carboxylic acids, has limitations for aromatic substrates, newer methods have been developed using various transition metals acs.org. For instance, transition-metal-free methods have been reported for the decarboxylative iodination of readily available benzoic acids using molecular iodine (I₂) nih.gov. Photocatalytic methods using copper have also been developed, which can generate an aryl radical from the carboxylic acid that is then trapped by a halogen source princeton.edu.

A plausible, though not specifically documented, route could involve the following transformation:

| Precursor | Key Reagents | Method | Potential Product |

| 4-chloro-2-nitrobenzoic acid | Iodine (I₂), Oxidant, Catalyst (e.g., Cu) | (Photo)catalytic Decarboxylative Iodination | This compound |

This interactive data table illustrates a potential modern synthetic route.

This approach is advantageous as it avoids the use of often hazardous anilines and unstable diazonium salts.

Green chemistry principles aim to reduce the environmental impact of chemical processes. The classical diazotization-iodination sequence has several drawbacks from a green chemistry perspective, including the use of strong mineral acids and the potential release of nitrogen oxides.

Recent research has focused on developing greener alternatives. One approach involves replacing strong acids like HCl or H₂SO₄ with solid acid catalysts or milder organic acids like p-toluenesulfonic acid tpu.ruthieme-connect.com. Another strategy is to perform the reaction in water to avoid organic solvents. A one-pot method for the sequential diazotization–iodination of aromatic amines has been developed using a reusable polymeric diazotization agent in water, presenting a much greener alternative to traditional methods tpu.ruthieme-connect.comsemanticscholar.org. Solvent-free methods, where the reactants are ground together with a solid acid support like silica sulfuric acid, have also been reported, increasing reaction rates and simplifying product isolation thieme-connect.de.

These green modifications could be readily applied to the synthesis of this compound, as summarized below.

| Green Modification | Advantage | Applicability to Target Synthesis |

| Use of solid acids (e.g., silica sulfuric acid) | Recyclable catalyst, avoids corrosive liquid acids | Can replace HCl in the diazotization of 4-chloro-2-nitroaniline |

| Aqueous reaction medium | Reduces use of volatile organic solvents | The reaction is already often performed in aqueous acid |

| One-pot, solvent-free grinding | Reduces waste, simplifies procedure, increases rate | 4-chloro-2-nitroaniline could be reacted with NaNO₂ and KI on a solid support |

This interactive data table outlines potential green chemistry improvements.

Flow chemistry, or continuous-flow synthesis, offers significant advantages for reactions involving hazardous intermediates or highly exothermic processes, such as diazotization. In a flow system, small volumes of reactants are continuously mixed and reacted in a tube or microreactor, allowing for precise control over temperature, pressure, and reaction time pharmablock.com.

The synthesis of diazonium salts is particularly well-suited for flow chemistry. The highly reactive and potentially explosive diazonium intermediates are generated in situ and consumed immediately in the next reaction step, preventing their accumulation and drastically improving the safety profile of the process acs.orgnih.govresearchgate.net. This allows diazotization reactions to be run at temperatures higher than the traditional 0-5 °C, often leading to faster reaction rates.

A continuous-flow setup for the synthesis of this compound would involve:

Pumping a solution of 4-chloro-2-nitroaniline in an appropriate acid into a T-mixer.

Simultaneously pumping a solution of sodium nitrite into the same T-mixer.

The mixture then flows through a heated coil reactor to ensure complete diazotization.

The stream containing the diazonium salt is then mixed with a stream of potassium iodide in a second T-mixer.

The final mixture passes through another reactor coil to allow for the iodination reaction to complete before the product is collected.

This approach not only enhances safety but also facilitates scaling up the production from laboratory to industrial quantities with greater consistency and control pharmablock.comacs.orgsci-hub.se.

Precursor Compounds and Derivative Synthesis Routes

The synthesis of this compound relies on the strategic functionalization of appropriately substituted benzene rings. Key precursor compounds serve as foundational building blocks, and the target molecule, once synthesized, can be further elaborated into a variety of derivatives.

One of the most direct and viable routes to this compound involves the oxidation of a corresponding aniline precursor. Specifically, 4-chloro-2-iodoaniline stands out as a prime starting material. The amino group of this precursor can be converted to a nitro group using strong oxidizing agents. Reagents such as trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are known to efficiently oxidize anilines to nitrobenzenes. wikipedia.orgacs.org Another potent oxidizing agent for this transformation is Caro's acid (peroxymonosulfuric acid).

An alternative approach involves the direct halogenation of a substituted nitrobenzene (B124822). This strategy hinges on the directing effects of the substituents already present on the aromatic ring. For instance, the electrophilic iodination of 4-chloro-1-nitrobenzene could potentially yield the desired product. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. Therefore, the incoming iodo group would be directed to the position ortho to the chlorine and meta to the nitro group, which is the C2 position. Various iodinating reagents can be employed, including elemental iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) with an acid catalyst. nih.govorganic-chemistry.org

Similarly, the electrophilic chlorination of 2-iodo-1-nitrobenzene could also be envisioned as a synthetic pathway. Here, the iodo group is an ortho-, para-director, and the nitro group is a meta-director. The incoming chloro group would be directed to the position para to the iodine and meta to the nitro group, which is the C4 position. However, controlling the regioselectivity in such direct halogenation reactions can be challenging, and mixtures of isomers may be formed. masterorganicchemistry.comlibretexts.org

A Sandmeyer-type reaction, a cornerstone in the synthesis of aryl halides from anilines, provides another strategic avenue. While a direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the synthesis of its isomer, 4-chloro-1-iodo-2-nitrobenzene (B1580762) from 4-chloro-2-nitroaniline, has been described. nih.gov This suggests that if a suitable aniline precursor with the desired substitution pattern were available, a diazotization reaction followed by treatment with an iodide source could be a feasible, though perhaps indirect, route.

Once synthesized, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the nitro group and two different halogen atoms—allows for a range of derivative syntheses.

The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, can be used to form a new carbon-carbon bond at the C2 position. organic-chemistry.orgucd.ieresearchgate.net This allows for the introduction of various aryl or alkyl groups.

The nitro group is readily reducible to an amino group. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or metals in acidic media (e.g., iron, tin, or zinc with HCl). wikipedia.orgcommonorganicchemistry.comyoutube.comyoutube.com The resulting 4-chloro-2-iodoaniline is a valuable intermediate for the synthesis of heterocycles and other fine chemicals.

Furthermore, the halogen substituents on the ring can potentially undergo nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitro group. libretexts.orgyoutube.comck12.orgyoutube.com The relative reactivity of the chloro and iodo groups as leaving groups would depend on the specific reaction conditions and the nature of the nucleophile. Generally, iodine is a better leaving group than chlorine in such reactions. researchgate.net

| Precursor Compound | Synthetic Strategy | Key Reagents |

| 4-Chloro-2-iodoaniline | Oxidation of the amino group | Trifluoroperacetic acid, Caro's acid |

| 4-Chloro-1-nitrobenzene | Electrophilic iodination | I₂, oxidizing agent (e.g., HNO₃); N-Iodosuccinimide (NIS), acid catalyst |

| 2-Iodo-1-nitrobenzene | Electrophilic chlorination | Cl₂, Lewis acid (e.g., FeCl₃, AlCl₃) |

| Derivative Synthesis Route | Reaction Type | Key Reagents/Conditions | Resulting Functional Group/Structure |

| Suzuki Coupling | Cross-coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Nitro Group Reduction | Reduction | H₂/Pd, Fe/HCl, SnCl₂ | Amino group (aniline derivative) |

| Nucleophilic Aromatic Substitution | Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Ether, amine, or other substituted arene |

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Iodo 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is a primary reaction pathway for 4-chloro-2-iodo-1-nitrobenzene, facilitated by the presence of electron-withdrawing groups on the aromatic ring. This reaction proceeds via a two-step addition-elimination process. pressbooks.pub

Influence of Nitro and Halogen Substituents on SNAr Reactivity

The reactivity of the aromatic ring in SNAr reactions is significantly enhanced by the presence of strongly electron-withdrawing substituents. pressbooks.pubwikipedia.org In this compound, the nitro (NO₂) group plays a pivotal role in activating the ring towards nucleophilic attack. youtube.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. quora.com

The nitro group's activating effect is most pronounced when it is positioned ortho or para to the leaving group. pressbooks.pubwikipedia.orgquora.com This positioning allows for the effective delocalization and stabilization of the negative charge in the intermediate formed during the reaction. pressbooks.pubwikipedia.org While halogens are also electron-withdrawing, their influence is generally less pronounced than that of a nitro group. nih.gov

Meisenheimer Complex Formation and Stabilization in SNAr Reactions

A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.govyoutube.com This complex is formed in the first, typically rate-determining step, where the nucleophile attacks the carbon atom bearing the leaving group. pressbooks.pubyoutube.com

Comparative Reactivity of Halogen Leaving Groups in SNAr (Iodo vs. Chloro vs. Fluoro vs. Bromo)

In SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. Contrary to trends observed in SN1 and SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This "element effect" is attributed to the fact that the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comnih.gov

The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.comstackexchange.com This increases the rate of the first step of the reaction. While the carbon-fluorine bond is strong, its cleavage is not the rate-limiting step. masterorganicchemistry.com For chloro, bromo, and iodo substituents, the differences in reactivity are generally smaller. masterorganicchemistry.com

| Halogen | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| Fluoro | Highest | High electronegativity strongly polarizes the C-X bond, favoring nucleophilic attack. youtube.comstackexchange.com |

| Chloro | Intermediate | Moderate electronegativity and leaving group ability. nih.gov |

| Bromo | Intermediate | Similar reactivity to chloro. nih.gov |

| Iodo | Lowest | Lower electronegativity makes the carbon less electrophilic for the initial attack. masterorganicchemistry.com |

Kinetic and Thermodynamic Aspects of SNAr Involving this compound

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is primarily influenced by the stability of the Meisenheimer complex intermediate. Factors that stabilize this intermediate, such as strong electron-withdrawing groups, will increase the reaction rate.

Cross-Coupling Reactions

This compound is also a viable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts. wikipedia.org

Stille Coupling: This reaction utilizes an organotin compound (organostannane) to couple with an organic halide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org

In the context of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective cross-coupling at the iodo-substituted position. This selectivity is a valuable tool in organic synthesis.

| Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild reaction conditions, high functional group tolerance, non-toxic boron reagents. libretexts.orgmdpi.com |

| Negishi | Organozinc | High reactivity of organozinc reagents, allows for coupling of sp³, sp², and sp carbons. wikipedia.org |

| Stille | Organotin (Organostannanes) | Stable organotin reagents, but they are highly toxic. wikipedia.orgorganic-chemistry.org |

Mechanistic Understanding of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the initial and rate-determining step of the catalytic cycle. A low-valent transition metal complex, commonly Pd(0), inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, there are two potential sites for oxidative addition: the C-I bond and the C-Cl bond. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive towards oxidative addition. Theoretical and experimental studies on various dihalogenated arenes confirm that palladium catalysts will selectively activate the C-I bond over C-Cl and C-Br bonds. The presence of the strongly electron-withdrawing nitro group at the ortho position to the iodine atom further facilitates this step by lowering the electron density of the aromatic ring and making the carbon atom of the C-I bond more electrophilic. The oxidative addition results in the formation of a square planar Pd(II) intermediate.

Transmetalation: Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In this step, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide. This step regenerates the metal salt byproduct and forms a new diorganopalladium(II) complex, which now contains both the aryl group from this compound and the organic group from the coupling partner.

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups on the palladium(II) center are coupled to form a new carbon-carbon bond, yielding the final product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. The bulky and electron-donating character of phosphine (B1218219) ligands often used in these reactions can promote this step by creating steric strain that is relieved upon elimination of the product.

Ligand Effects and Catalyst Optimization in Cross-Coupling of Halo-nitrobenzenes

The choice of ligand is critical in optimizing cross-coupling reactions of halo-nitrobenzenes, as it influences catalyst stability, activity, and selectivity. Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in all three stages of the catalytic cycle.

Enhancing Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.

Facilitating Reductive Elimination: Bulky ligands can accelerate the rate of reductive elimination. This steric hindrance destabilizes the diorganopalladium(II) intermediate, favoring the formation of the C-C bond and regeneration of the Pd(0) catalyst.

Preventing Side Reactions: In dihalogenated substrates like this compound, a significant challenge is preventing a second coupling reaction at the less reactive C-Cl bond (difunctionalization). The choice of ligand can control this selectivity. Studies have shown that bulky ligands can promote overfunctionalization because the catalyst may remain coordinated to the product of the first coupling, facilitating a second oxidative addition. However, the use of specific ligands or small coordinating additives like DMSO can suppress this side reaction by effectively displacing the catalyst from the mono-coupled product, allowing it to react with a new substrate molecule.

Catalyst optimization involves balancing these factors to achieve high yield and selectivity for the desired mono-coupled product. For substrates like this compound, a catalyst system that is highly active towards C-I bond cleavage but significantly less reactive towards the stronger C-Cl bond is ideal.

| Parameter | Effect on Cross-Coupling | Example Ligand Type |

| Ligand Steric Bulk | Influences rate of reductive elimination and can control mono- vs. di-functionalization. | Bulky phosphines (e.g., SPhos, XPhos) |

| Ligand Electron Density | Electron-donating ligands promote oxidative addition. | Trialkylphosphines, N-heterocyclic carbenes (NHCs) |

| Catalyst Loading | Lowering catalyst loading can reduce costs and side reactions. | Highly active palladium pre-catalysts |

| Solvent/Additives | Can influence catalyst speciation and prevent side reactions. | Coordinating solvents like DMSO |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type and Sonogashira couplings, offer a cost-effective alternative to palladium-based systems. The mechanism of copper-catalyzed couplings is debated but is generally thought to differ from the Pd(0)/Pd(II) cycle. It often involves Cu(I) and Cu(III) intermediates or proceeds via a single electron transfer (SET) pathway.

In a Sonogashira coupling of this compound with a terminal alkyne, the reaction would be expected to proceed selectively at the C-I bond. Research on the coupling of 1-iodo-4-nitrobenzene (B147127) has shown that the reaction proceeds smoothly, indicating that the electron-withdrawing nitro group is compatible with and may even facilitate the reaction. A plausible mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the aryl iodide. The presence of the nitro group makes the aryl iodide more susceptible to reaction.

Iron-Catalyzed Cross-Coupling Reactions

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions, such as the Kumada coupling (using Grignard reagents), often proceed through mechanisms involving radical intermediates or high-valent iron species.

A proposed catalytic cycle for an iron-catalyzed Kumada-type reaction with this compound would likely involve the formation of an active low-valent iron species. This species could react with the aryl halide, potentially via a single-electron transfer (SET) mechanism, to generate an aryl radical. This radical would then participate in the bond-forming steps. The high reactivity of these radical pathways can sometimes lead to challenges in controlling selectivity, but iron catalysis has been shown to be effective for coupling various aryl halides. The preferential reactivity of the C-I bond over the C-Cl bond would still be expected to dominate.

Regioselectivity and Chemoselectivity in Multi-Halogenated Substrates

For multi-halogenated substrates like this compound, regioselectivity and chemoselectivity are paramount.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, it involves the reaction at a C-X bond without affecting the nitro group.

Regioselectivity refers to the preferential reaction at one specific position over another. Here, it is the selective coupling at the C-I bond (position 2) versus the C-Cl bond (position 4).

The selectivity in transition metal-catalyzed cross-coupling is overwhelmingly governed by the relative bond dissociation energies of the carbon-halogen bonds. The order of reactivity for oxidative addition is generally C-I > C-Br > C-Cl > C-F. The C-I bond is substantially weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), leading to a strong kinetic preference for the oxidative addition of a Pd(0) catalyst into the C-I bond.

Furthermore, the electronic effects of the nitro group play a role. As a powerful electron-withdrawing group, it decreases the electron density at the ortho and para positions. The iodine atom is ortho to the nitro group, which makes the C2 position highly activated towards oxidative addition, further enhancing the inherent reactivity of the C-I bond. Therefore, cross-coupling reactions on this compound are expected to occur with high regioselectivity at the C-I bond.

| Halogen | Position Relative to NO₂ | Bond Dissociation Energy (Approx.) | Expected Reactivity in Oxidative Addition |

| Iodo | Ortho | ~65 kcal/mol | High |

| Chloro | Para | ~81 kcal/mol | Low |

Other Significant Reaction Pathways

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key building blocks. In a molecule containing aryl halides, the chemoselective reduction of the nitro group without cleavage of the carbon-halogen bonds (hydrodehalogenation) is a critical challenge.

Several methods have been developed for the selective reduction of nitroarenes in the presence of halogens:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine, in the presence of a transition metal catalyst. Iron-based catalysts, for example, have been shown to selectively reduce nitro groups under mild, base-free conditions, leaving halides, ketones, and esters intact. organic-chemistry.org Similarly, ruthenium catalysts can provide high chemoselectivity for the hydrogenation of halogenated nitroarenes. rsc.org

Metal/Acid Systems: Classic reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are effective for nitro group reduction and are generally compatible with aryl chlorides and bromides.

Sodium Sulfide (B99878)/Hydrosulfide (B80085): Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are known for their ability to selectively reduce one nitro group in dinitro compounds and are mild enough to be used in the presence of aryl halides. commonorganicchemistry.com

The choice of reducing agent is crucial for achieving the desired transformation of this compound to 5-chloro-2-iodoaniline (B43998) without unwanted side reactions at the halogen sites.

| Reagent/System | Conditions | Selectivity |

| Fe(BF₄)₂/Formic Acid | Mild, room temperature | High; tolerates halides, ketones, esters organic-chemistry.org |

| Ru/CN | H₂ gas | High; excellent for halogenated nitroarenes rsc.org |

| SnCl₂ / HCl | Acidic, often heated | Good; generally tolerates aryl halides |

| Na₂S | Aqueous or alcoholic solution | Good; mild and often used for selective reductions commonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas | Good; often preferred over Pd/C to avoid dehalogenation commonorganicchemistry.com |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The reaction's feasibility and regioselectivity on a substituted benzene (B151609) ring are dictated by the nature of the substituents already present. In the case of this compound, all three substituents are deactivating groups, meaning they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iqorganicchemistrytutor.com

The directing effects of the substituents determine the position at which an incoming electrophile will attack the ring. The nitro group is a meta-director, while the halogen atoms are ortho, para-directors. organicchemistrytutor.comlibretexts.org In this compound, the positions open for substitution are C3, C5, and C6.

A qualitative analysis of the directing effects suggests the following:

The nitro group at C1 directs incoming electrophiles to the meta positions, which are C3 and C5.

The iodo group at C2, being an ortho, para-director, directs towards C3 (ortho) and C6 (para).

The chloro group at C4, also an ortho, para-director, directs towards C3 and C5 (ortho).

The positions C3 and C5 are therefore electronically favored by the convergence of directing effects from multiple substituents. However, steric hindrance is also a significant factor in polysubstituted benzenes. fiveable.meyoutube.com The bulky iodine atom at C2 is likely to sterically hinder an electrophile's approach to the adjacent C3 position. msu.edu Consequently, the C5 position, which is meta to the nitro group and ortho to the chloro group, and less sterically encumbered than C3, is a probable site for electrophilic attack. The C6 position, being para to the bulky iodo group, might also be a viable site, although it is only activated by one substituent.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -NO₂ | 1 | -I (Strongly withdrawing) | -M (Strongly withdrawing) | Strongly Deactivating | Meta |

| -I | 2 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -Cl | 4 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

The mechanism of an electrophilic aromatic substitution reaction on this compound would proceed through the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or σ-complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Attack at the C5 position, for instance, would lead to a σ-complex where the positive charge can be delocalized across the ring and potentially stabilized by resonance donation from the chloro and iodo substituents.

Radical Reactions and Their Role in Reactivity

Nitroaromatic compounds are well-known to participate in radical reactions, primarily through the formation of radical anions. nih.govnih.gov The strongly electron-withdrawing nitro group can accept an electron from a suitable donor to form a nitro radical anion. This process, known as single electron transfer (SET), can be initiated by various reagents, including anionic organic bases, or under certain electrochemical or photochemical conditions. nih.govchemrxiv.orglibretexts.org

The formation of the this compound radical anion would involve the transfer of a single electron into the π-system of the molecule, with the unpaired electron density being primarily localized on the nitro group. nih.govresearchgate.net

Reaction: Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

Once formed, this radical anion is a highly reactive intermediate. Its fate depends on the reaction conditions and the other species present. The presence of the halogen substituents could influence the subsequent reactivity of the radical anion. For instance, in some cases, radical anions of halogenated aromatic compounds can undergo fragmentation, leading to the loss of a halide ion and the formation of an aryl radical. However, the stability of the nitro radical anion makes this a less common pathway compared to reactions involving the nitro group itself.

The formation of radical anions is a key step in the mechanism of certain nucleophilic aromatic substitution reactions (SNAr), particularly those that proceed via the SRN1 (substitution, nucleophilic, radical, chain, unimolecular) mechanism. While the classic SNAr mechanism involves the formation of a Meisenheimer complex, the SRN1 pathway involves radical intermediates. The propensity of this compound to form a stable radical anion suggests that it could potentially undergo SRN1 reactions under appropriate conditions, such as in the presence of strong nucleophiles and a radical initiator.

The role of these radical reactions is to provide an alternative mechanistic pathway to ionic reactions. The formation of radical intermediates can lead to different products or regioselectivity compared to what would be expected from a purely ionic mechanism. For nitroaromatic compounds, the formation of the radical anion is often the first step in their reductive metabolism in biological systems, highlighting the importance of these radical processes in toxicology and pharmacology. nih.govnih.gov

Table 2: Potential Radical Reactions Involving this compound

| Reaction Type | Initiating Step | Key Intermediate | Potential Outcome |

| Radical Anion Formation | Single Electron Transfer (SET) | [C₆H₂ClINO₂]•⁻ | Further reaction of the radical anion |

| SRN1 Reaction | SET to form radical anion | Aryl radical (after potential halide loss) | Nucleophilic substitution of a halogen |

Structural Elucidation and Advanced Characterization Techniques

Single Crystal X-ray Diffraction Studies of 4-Chloro-2-iodo-1-nitrobenzene and its Derivatives

Single crystal X-ray diffraction provides the most definitive method for establishing the three-dimensional structure of molecules in the solid state. Studies on this compound and related compounds have detailed their crystallographic parameters, intermolecular forces, conformational preferences, and instances of structural disorder.

Crystallographic Parameters and Space Group Analysis

The crystal structure of this compound has been resolved, providing precise cell parameters. The compound crystallizes in the monoclinic system. nih.gov A related derivative, 2,4-dichloro-1-iodo-6-nitrobenzene, was analyzed for comparison, and it crystallizes in the orthorhombic system. The crystallographic data for both compounds are summarized below.

| Parameter | This compound nih.gov | 2,4-Dichloro-1-iodo-6-nitrobenzene |

| Formula | C₆H₃ClINO₂ | C₆H₂Cl₂INO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 4.1583 (2) | 8.7760 (5) |

| b (Å) | 14.5213 (7) | 6.8989 (4) |

| c (Å) | 13.7990 (6) | 14.3518 (8) |

| β (°) ** | 93.361 (2) | 90 |

| V (ų) ** | 831.81 (7) | 868.93 (9) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 90 |

Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, there is a notable absence of classical hydrogen bonds or any form of π-interactions. nih.gov

Conversely, the derivative 2,4-dichloro-1-iodo-6-nitrobenzene exhibits weak C—H···Cl interactions. Furthermore, close contacts between iodine and oxygen atoms (I···O) are observed, with a distance of 3.387 (4) Å. These interactions contribute to the formation of sheets within the crystal lattice.

Conformational Analysis and Dihedral Angles within the Solid State

Conformational analysis reveals the spatial arrangement of atoms in a molecule. For this compound, the iodine and chlorine atoms are coplanar with the benzene (B151609) ring. nih.gov However, the nitro group is twisted out of the plane of the benzene ring. Due to disorder, the nitro group occupies two distinct positions, leading to two different dihedral angles between the benzene ring and the nitro group: 29.0 (2)° and 51.0 (3)°. nih.gov

In the solid state of 2,4-dichloro-1-iodo-6-nitrobenzene, the molecule possesses mirror symmetry, which constrains the dihedral angle between the benzene ring and the nitro group to 90°. This larger angle, compared to that in this compound, is attributed to the steric demands of having two ortho substituents to the nitro group.

Disorder Phenomena in Crystal Structures

Disorder in crystal structures occurs when a molecule or a part of it occupies multiple positions within the lattice. A key feature of the this compound crystal structure is the disorder of the nitro group. nih.gov The group is distributed over two sites with nearly equal occupancies of 0.506 (6) and 0.494 (6). nih.gov This disorder allows the molecule to avoid short intermolecular O···O contacts, thus stabilizing the crystal packing. nih.gov The dihedral angle between the two disordered nitro group positions is 79.76 (37)°. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing chemical compounds, providing information about their electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed scientific literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, the monoisotopic mass is calculated to be 282.8897 g/mol , corresponding to the molecular formula C₆H₃ClINO₂. epa.gov High-Resolution Mass Spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition and distinguishing it from other potential isobaric compounds.

The mass spectrum of this molecule is characterized by a distinct isotopic pattern for the molecular ion peak (M⁺). This pattern arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). Consequently, the spectrum will display a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is a signature for a monochlorinated compound.

Electron ionization (EI) would induce fragmentation, providing valuable structural information. The fragmentation of halogenated nitroaromatic compounds often involves the loss of the nitro group or halogen atoms. researchgate.net Key fragmentation pathways anticipated for this compound include:

Loss of the nitro group (NO₂): Cleavage of the C-N bond would result in the loss of a nitrogen dioxide radical (•NO₂, 46 u), generating a chloroidophenyl cation.

Loss of a nitroso group (NO): A rearrangement followed by the loss of a nitroso radical (•NO, 30 u) is a common pathway for aromatic nitro compounds. youtube.com

Loss of iodine: The cleavage of the C-I bond, the weakest carbon-halogen bond, would lead to the loss of an iodine radical (•I, 127 u), forming a chloronitrophenyl cation.

Loss of chlorine: The loss of a chlorine radical (•Cl, 35/37 u) would result in an iodonitrophenyl cation.

The following table details the predicted principal fragments for the ³⁵Cl isotope of this compound.

| Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z (for ³⁵Cl) |

| [C₆H₃³⁵ClINO₂]⁺• | Molecular Ion (M⁺•) | 283 |

| [C₆H₃³⁵ClI]⁺• | M⁺• - NO₂ | 237 |

| [C₆H₃³⁵ClNO]⁺• | M⁺• - I | 156 |

| [C₆H₃INO₂]⁺• | M⁺• - Cl | 248 |

This interactive table summarizes the expected mass-to-charge ratios for major fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitro, chloro, iodo, and aromatic components.

The most distinguishable peaks are associated with the nitro (NO₂) group, which produces two strong and characteristic stretching vibrations:

Asymmetric NO₂ Stretch: A strong absorption band is predicted in the 1500–1570 cm⁻¹ region.

Symmetric NO₂ Stretch: A strong absorption band is expected in the 1300–1370 cm⁻¹ region.

The vibrations involving the carbon-halogen bonds are typically found in the fingerprint region of the spectrum.

Aryl C-Cl Stretch: A moderate to strong absorption is expected in the 1000–1100 cm⁻¹ range.

Aryl C-I Stretch: The C-I bond stretch occurs at a lower frequency, typically in the 500–600 cm⁻¹ range, due to the large mass of the iodine atom.

The aromatic ring itself gives rise to several characteristic bands:

Aromatic C-H Stretch: Weak to moderate bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of varying intensity are anticipated in the 1450–1600 cm⁻¹ region.

C-H Out-of-Plane Bending: The 1,2,4-trisubstitution pattern on the benzene ring is expected to produce a characteristic strong absorption band in the 800–860 cm⁻¹ region.

The table below provides a summary of the expected IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric Stretch | Nitro (R-NO₂) | 1570 - 1500 |

| Symmetric Stretch | Nitro (R-NO₂) | 1370 - 1300 |

| Stretch | Aryl C-Cl | 1100 - 1000 |

| Stretch | Aryl C-I | 600 - 500 |

| Stretch | Aromatic C-H | 3150 - 3050 |

| Ring Stretch | Aromatic C=C | 1600 - 1450 |

| Out-of-Plane (OOP) Bend | Aromatic C-H | 860 - 800 |

This interactive table outlines the key vibrational frequencies anticipated in the IR spectrum.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily dictated by the nitrobenzene (B124822) chromophore, modified by the presence of chloro and iodo auxochromes.

The nitrobenzene system exhibits two characteristic electronic transitions:

π → π Transition:* This is a high-intensity absorption (K-band) associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For nitrobenzene, this band appears around 250-270 nm. researchgate.net

n → π Transition:* This is a lower-intensity absorption (R-band) resulting from the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. researchgate.net This transition occurs at longer wavelengths, typically around 330-340 nm for nitrobenzene. researchgate.net

The presence of halogen substituents (Cl and I) as auxochromes modifies these absorptions. Both halogens can donate lone-pair electrons to the ring via resonance, causing a bathochromic (red) shift to longer wavelengths. Iodine is a more effective auxochrome than chlorine due to its higher polarizability, resulting in a more significant red shift. Therefore, it is predicted that the π → π* and n → π* transitions in this compound will be shifted to wavelengths longer than those observed for unsubstituted nitrobenzene. The shift of the absorption bands towards the visible region is consistent with the compound's typical pale yellow appearance. labproinc.com

| Electronic Transition | Chromophore / System | Expected Wavelength Region |

| π → π* (K-band) | Substituted Nitrobenzene π-system | > 270 nm |

| n → π* (R-band) | Non-bonding electrons on NO₂ group | > 340 nm |

This interactive table summarizes the principal electronic transitions for the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While specific DFT studies focusing exclusively on 4-Chloro-2-iodo-1-nitrobenzene are not extensively available in the surveyed literature, we can infer the expected outcomes based on studies of similar nitroaromatic compounds.

Optimization of Molecular Geometry and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Experimental X-ray crystallography data provides a valuable reference for the solid-state geometry of this compound. In the crystalline form, the iodo and chloro substituents are observed to be in the plane of the benzene (B151609) ring. nih.gov However, the nitro group is disordered over two sites, indicating some degree of rotational flexibility. nih.gov The dihedral angles between the benzene ring and the two disordered components of the nitro group have been measured to be 29.0(2)° and 51.0(3)°. nih.gov

A DFT optimization of the geometry of an isolated molecule in the gas phase might show slight deviations from these solid-state measurements due to the absence of crystal packing forces. The calculations would likely predict a non-planar arrangement for the nitro group relative to the benzene ring, a common feature in ortho-substituted nitrobenzenes due to steric hindrance.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared and Raman spectra of the molecule, allowing for the assignment of specific vibrational modes to the stretching and bending of different bonds. This theoretical spectrum can then be compared with experimental spectroscopic data to validate the accuracy of the computational model.

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.1583(2) |

| b (Å) | 14.5213(7) |

| c (Å) | 13.7990(6) |

| β (°) | 93.361(2) |

| Dihedral Angle (Benzene Ring - Nitro Group 1) | 29.0(2)° |

| Dihedral Angle (Benzene Ring - Nitro Group 2) | 51.0(3)° |

Data sourced from crystallographic studies. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, would likely be centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Table 2: Expected Characteristics of Frontier Molecular Orbitals for this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Benzene ring, Iodine atom | Electron donation (nucleophilicity) |

| LUMO | Nitro group | Electron acceptance (electrophilicity) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate regions of negative and positive electrostatic potential.

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group, reflecting their high electronegativity. These regions are susceptible to electrophilic attack. Conversely, the areas of positive potential (typically colored blue) would be found around the hydrogen atoms of the benzene ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugation and intramolecular interactions.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the halogen atoms and the oxygen atoms of the nitro group into the antibonding orbitals of the benzene ring. This analysis can help to explain the stability of the molecule and the nature of the chemical bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility and intermolecular interactions of this compound.

An MD simulation could be used to explore the rotational barrier of the nitro group and to sample the different conformations that the molecule can adopt in solution or in the gas phase. Furthermore, by simulating a system containing multiple molecules, MD can be used to study how these molecules interact with each other, providing information about aggregation and the structure of the liquid or solid state.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For example, these studies could be used to investigate the nucleophilic substitution reactions that are common for nitroaromatic compounds. By identifying the structure and energy of the transition state for such a reaction, one can calculate the activation energy and predict the reaction rate. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational studies on structurally related compounds, such as various substituted nitrobenzenes, are more common. These studies explore the effects of different substituents on the electronic structure and spectroscopic properties of the nitrobenzene (B124822) core. For instance, research on other halogenated nitrobenzenes has utilized DFT to analyze vibrational spectra and understand the influence of substituents on molecular geometry and electronic properties. However, these findings are not directly transferable to this compound due to the unique electronic and steric effects of the specific arrangement of chloro, iodo, and nitro groups on the benzene ring.

The prediction of spectroscopic parameters for a molecule like this compound would typically involve the following computational steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated to predict the IR and Raman spectra. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface.

NMR Chemical Shift Calculations: The optimized geometry is then used to calculate NMR shielding tensors, which are converted into chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Applications of 4 Chloro 2 Iodo 1 Nitrobenzene As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis (e.g., Vismodegib and other drug scaffolds)

Halogenated nitroaromatic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). While direct evidence for the use of 4-chloro-2-iodo-1-nitrobenzene in the synthesis of the approved anticancer drug Vismodegib is not prominent in publicly available literature, its structural motifs are highly relevant to the construction of complex drug scaffolds. Synthetic routes for Vismodegib often start with related compounds like 2-chloro-5-nitroaniline (B146338) or other halo-nitrobenzene derivatives. nih.govresearchgate.net

The utility of compounds like this compound lies in their capacity to undergo sequential, site-selective reactions. For instance, the more reactive C-I bond can be functionalized through cross-coupling reactions while leaving the C-Cl bond intact for subsequent transformations. The nitro group can be readily reduced to an aniline (B41778), providing a key functional group for amide bond formation, a common linkage in many pharmaceutical agents. nih.gov This latent amine functionality, combined with two distinct halogen handles, makes it a plausible precursor for drug scaffolds that require a multi-substituted aromatic core.

Building Block for Agrochemicals and Specialty Chemicals

In the agrochemical industry, the synthesis of novel herbicides, fungicides, and insecticides often relies on polysubstituted aromatic intermediates. Related compounds such as 1-iodo-4-nitrobenzene (B147127) are recognized as important raw materials in the production of agrochemicals. chemicalbook.com The subject compound, this compound, offers multiple points for diversification. A related isomer, 3-chloro-4-iodonitrobenzene, is used to prepare 3-chloro-4-trifluoromethylaniline, a common intermediate in agrochemical synthesis. fishersci.ca

The presence of both chlorine and iodine allows for selective functionalization, enabling the introduction of different molecular fragments that can modulate the biological activity and physical properties of the final product. The nitro group can be converted into a variety of other functionalities, further expanding the range of possible derivatives. This synthetic flexibility makes it a valuable building block for creating libraries of novel compounds for screening in agrochemical research.

Role in the Synthesis of Advanced Materials (e.g., polymers, electronic/optical materials)

The unique electronic and structural characteristics of this compound make it a promising candidate for the synthesis of advanced materials. It is identified as a material science building block with potential applications in electronic and optical materials, including polymers, organic pigments, and Covalent Organic Frameworks (COFs). bldpharm.com

The rigid aromatic core and multiple reaction sites allow for its incorporation into larger polymeric or crystalline structures. For example, it could serve as a monomer in polymerization reactions, with the halide groups acting as points of connection. The strong electron-withdrawing nitro group can significantly influence the electronic properties of the resulting materials, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, its potential to be part of systems exhibiting Aggregation-Induced Emission (AIE) suggests applications in sensors, bio-imaging, and optoelectronic devices. bldpharm.com

Synthesis of Complex Organic Molecules and Fine Chemicals (e.g., sulfonamides, benzothiazines, polychlorinated biphenyl (B1667301) derivatives)

The compound's utility extends broadly to the synthesis of a variety of complex organic molecules and fine chemicals due to the selective reactivity of its functional groups.

Sulfonamides: The closely related isomer, 4-chloro-1-iodo-2-nitrobenzene (B1580762), has been explicitly prepared as an intermediate for the synthesis of sulfonamides. nih.gov The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. ekb.eg In a potential pathway, the nitro group of this compound could be reduced to an aniline derivative, which could then be reacted with various arenesulfonyl chlorides to yield a diverse range of sulfonamide compounds. niscpr.res.innih.gov

Benzothiazines: Similarly, 4-chloro-1-iodo-2-nitrobenzene is also reported as a precursor for benzothiazines. nih.gov Benzothiazines are an important class of sulfur- and nitrogen-containing heterocyclic compounds. cuestionesdefisioterapia.com Synthetic strategies could involve the reaction of this compound with a sulfur nucleophile, followed by reduction of the nitro group and subsequent cyclization to form the benzothiazine ring system.

Polychlorinated Biphenyl (PCB) Derivatives: this compound is an ideal precursor for synthesizing substituted biphenyl derivatives through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. ucd.ielibretexts.org This allows for the selective coupling of an arylboronic acid at the 2-position, leaving the chlorine at the 4-position for further modification or as a permanent feature of the final molecule.

Alternatively, the Ullmann reaction, which couples two aryl halides using copper, can be employed. byjus.comwikipedia.org The presence of an electron-withdrawing nitro group generally facilitates the oxidative addition step in such coupling reactions, potentially leading to higher yields. wikipedia.org This selective reactivity is crucial for the controlled synthesis of complex, unsymmetrical biaryl compounds.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Potential Product Type | Selective Reactivity |

| Suzuki-Miyaura Coupling | This compound + R-B(OH)₂ | Palladium Complex (e.g., Pd(PPh₃)₄) | 2-Aryl-4-chloro-1-nitrobenzene | C-I bond reacts preferentially over C-Cl bond. ucd.ie |

| Ullmann Reaction | This compound (self-coupling) | Copper (Cu) | Dimeric Biphenyl (Polychlorinated dinitrobiphenyl) | Both C-I and C-Cl can react under harsh conditions. byjus.com |

Development of Novel Reagents and Catalysts in Organic Synthesis

Beyond its role as a structural component, this compound can serve as a precursor for novel reagents. Aromatic iodides, particularly those with electron-withdrawing groups like 1-iodo-4-nitrobenzene, are well-known precursors for the synthesis of hypervalent iodine reagents. These reagents are versatile and environmentally benign oxidizing agents used in a wide array of organic transformations.

By analogy, this compound could be oxidized to form a unique hypervalent iodine(III) or iodine(V) species. The presence of the chloro and nitro substituents on the phenyl ring would modulate the reactivity, stability, and solubility of these reagents, potentially leading to new synthetic applications in areas like C-H functionalization and heterocycle synthesis. This tailored electronic profile could offer unique advantages over existing hypervalent iodine reagents.

Environmental and Safety Considerations in Advanced Research

Safe Handling and Storage Protocols for Laboratory Research

Engineering Controls: Work with 4-Chloro-2-iodo-1-nitrobenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors. sodiumiodide.net

Personal Protective Equipment (PPE): A comprehensive suite of PPE is required to prevent dermal, ocular, and respiratory exposure. This includes:

Eye Protection: Chemical safety goggles or a face shield. sodiumiodide.net

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). sodiumiodide.net

Body Protection: A lab coat or chemical-resistant apron. sodiumiodide.net

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary. sodiumiodide.net

Hygiene Practices: Strict personal hygiene practices should be followed. This includes washing hands thoroughly after handling the compound and before leaving the laboratory. Contaminated clothing should be removed and laundered separately. fishersci.com

Storage: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and bases. fishersci.comsodiumiodide.net

Interactive Data Table: Safe Handling and Storage Protocols

| Aspect | Protocol | Source Analogs |

| Ventilation | Work in a chemical fume hood. | sodiumiodide.net |

| Eye Protection | Chemical safety goggles or face shield. | sodiumiodide.net |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | sodiumiodide.net |

| Body Protection | Lab coat or chemical-resistant apron. | sodiumiodide.net |

| Respiratory | NIOSH-approved respirator if dust/aerosol is generated. | sodiumiodide.net |

| Storage | Cool, dry, well-ventilated area in a sealed container. | fishersci.comsodiumiodide.net |

| Incompatibilities | Strong oxidizing agents, strong bases. | fishersci.comsodiumiodide.net |

Waste Management and Disposal in Academic Research Settings

The disposal of this compound and its associated waste must adhere to institutional, local, and national regulations for hazardous waste. purdue.edu

Waste Segregation: All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware, and personal protective equipment, should be collected in designated, clearly labeled, and sealed hazardous waste containers. purdue.edu It is crucial to segregate this waste from other waste streams to prevent inadvertent reactions.

Containerization: Waste containers must be compatible with the chemical properties of this compound. Tightly sealed containers are necessary to prevent the release of vapors. purdue.edu

Disposal Route: Disposal should be managed through the institution's environmental health and safety (EHS) office. The waste will typically be incinerated at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. upenn.edu

Interactive Data Table: Waste Management and Disposal

| Waste Type | Disposal Method | Key Considerations |

| Solid Waste | Collect in a labeled, sealed hazardous waste container. | Segregate from incompatible materials. |

| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. | Do not mix with other solvent waste streams unless compatibility is confirmed. |

| Contaminated Labware | Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the labware as hazardous waste. | Triple rinsing may be required for some items before they can be considered non-hazardous. |

| Contaminated PPE | Collect in a designated hazardous waste container. | Do not dispose of in regular trash. |

Research on Environmental Fate and Degradation Pathways

The environmental fate of this compound is not extensively studied. However, research on related chlorinated nitroaromatic compounds (CNAs) provides insights into its potential behavior in the environment. nih.govresearchgate.net

Persistence: CNAs are generally considered persistent environmental pollutants due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, which makes them resistant to oxidative degradation. nih.govresearchgate.net

Biodegradation: Despite their persistence, various microorganisms have been shown to degrade CNAs. nih.govresearchgate.net The degradation pathways can be initiated by either reduction of the nitro group or by oxidative processes that remove the nitro group as nitrite. The presence of both chloro and iodo substituents on the aromatic ring of this compound may influence the specific microbial pathways and the rate of degradation. Halogen substituents can sometimes inhibit microbial degradation, but in other cases, microbes have evolved dehalogenase enzymes to remove them.